3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
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Description
3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a synthetic organic compound that belongs to the class of azetidinone derivatives.
Scientific Research Applications
Synthesis of Furans and Cyclopentenones
A study by Watterson et al. (2003) highlighted the versatility of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furans and cyclopentenones. This method can be considered relevant for synthesizing compounds with structural similarities to "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one" due to the involvement of bromophenyl and sulfonyl functional groups in the process. The synthesis involves intermediate steps leading to products like 2-methyl-4-[(phenylsulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one, showcasing a pathway for creating complex structures from simpler reagents (Watterson, Ni, Murphree, & Padwa, 2003).
Development of Antimicrobial Agents
Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provides insight into the application of bromophenyl and azetidine components in developing new antimicrobial compounds. Though not directly mentioning "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one," the methodologies and objectives align with exploring the antimicrobial potential of structurally related compounds (Doraswamy & Ramana, 2013).
Novel Routes to Heterocycles
Kelly, Kerrigan, and Walsh (2008) described methods to synthesize substituted furans and pyrroles starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These approaches, involving addition/oxidative rearrangement, offer novel pathways for preparing heterocyclic compounds, which may be relevant for synthesizing or modifying compounds like "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one." The use of organolithium, Grignard, and organozinc reagents highlights the diverse reactivity of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).
properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c18-16-6-2-1-4-13(16)7-8-17(20)19-10-15(11-19)24(21,22)12-14-5-3-9-23-14/h1-6,9,15H,7-8,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFAVGBNDRRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)S(=O)(=O)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one |
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